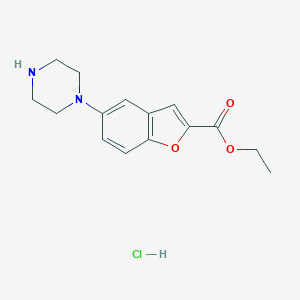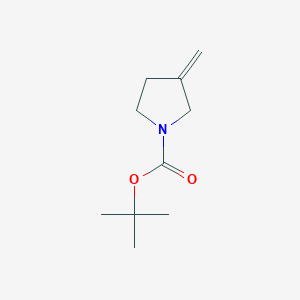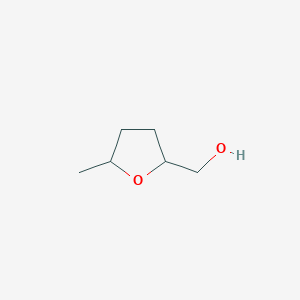
5-(Piperazin-1-il)benzofurano-2-carboxilato de etilo clorhidrato
Descripción general
Descripción
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H19ClN2O3. It is a derivative of benzofuran and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for the treatment of neurological disorders.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, also known as 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester hydrochloride, is an intermediate in the synthesis of Vilazodone . Vilazodone is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, the primary targets of this compound are likely to be the serotonin transporter protein and the 5-HT1A receptor.
Mode of Action
As a 5-HT1A receptor partial agonist, it may induce an intracellular response, albeit to a lesser degree than a full agonist .
Biochemical Pathways
The compound’s action on the serotonin transporter protein and the 5-HT1A receptor affects the serotonergic signaling pathway . This pathway plays a crucial role in many physiological processes such as mood regulation, depression, anxiety, aggression, sleep, appetite, thermoregulation, and pain perception.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in serotonergic neurotransmission due to the inhibition of serotonin reuptake and partial agonism of the 5-HT1A receptor . This could result in an overall increase in serotonergic signaling and a potential improvement in mood disorders.
Análisis Bioquímico
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride typically involves the reaction of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
- 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid
- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride
Uniqueness
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is unique due to its specific combination of benzofuran and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHEEPSXHVIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460665 | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765935-67-9 | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride in the synthesis of Vilazodone?
A1: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride serves as a crucial intermediate in the scaled-up synthesis of Vilazodone. [] The synthesis involves a five-step process where this compound specifically participates in the second step, a selective deoxygenation reaction alongside sodium borohydride (NaBH4) and trifluoroacetic acid (CF3COOH). This step is coupled with the product of the first step, which is the Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride. This coupling ultimately contributes to forming the Vilazodone structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)









